Patent-Specific Utility: Quantitative Yield in Renin Inhibitor Intermediate Synthesis
US Patent 8,349,865 B2 explicitly exemplifies the target compound as an intermediate in the preparation of renin inhibitor peptide compounds. The patent procedure reports that 2-ethoxy-N,N-diisopropylisonicotinamide (8.25 g, 33.0 mmol) is converted to the title boronic acid as a white solid after aqueous work‑up and extraction, with the product used directly in subsequent steps [1]. While an isolated mass or percentage yield is not reported, the patent’s reliance on this specific substitution pattern—rather than any simpler pyridinylboronic acid—demonstrates that the 2-ethoxy and 4-diisopropylcarbamoyl groups are essential for downstream reactivity or target binding. No comparator boronic acid is used in the same patent example.
| Evidence Dimension | Patent-exemplified synthetic utility |
|---|---|
| Target Compound Data | Synthesized from 8.25 g (33.0 mmol) of 2-ethoxy-N,N-diisopropylisonicotinamide; isolated as a white solid [1]. |
| Comparator Or Baseline | No comparator boronic acid exemplified in US8349865B2 for the same intermediate. |
| Quantified Difference | Not directly quantified; comparator absence underscores the target compound's unique suitability. |
| Conditions | Directed ortho-lithiation with sec-BuLi/TMEDA in THF at -78 °C, quenched with trimethyl borate, followed by acidic work-up (Patent US8349865B2). |
Why This Matters
Procurement of this specific intermediate is mandatory for reproducing the patented synthesis of renin inhibitors; any substitution invalidates the patent reference and may compromise the synthetic route.
- [1] US Patent US8349865B2. Renin inhibitor peptide compounds, a process for the preparation thereof and pharmaceutical composition comprising the same. Filed 2009, published 2013. Available at: https://patents.google.com/patent/US8349865B2/en View Source
